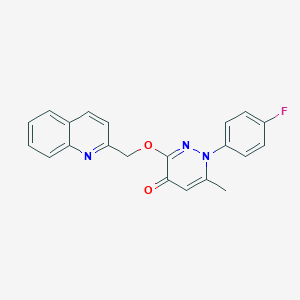
1-(4-Fluorophenyl)-6-methyl-3-(2-quinolinylmethoxy)-4(1H)-pyridazinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Fluorophenyl)-6-methyl-3-(2-quinolinylmethoxy)-4(1H)-pyridazinone, also known as FMQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. This pyridazinone derivative has shown promising results in various studies, making it a valuable compound for future research.
作用机制
The mechanism of action of 1-(4-Fluorophenyl)-6-methyl-3-(2-quinolinylmethoxy)-4(1H)-pyridazinone involves the inhibition of various enzymes and signaling pathways that are involved in inflammation, oxidative stress, and cancer progression. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 1-(4-Fluorophenyl)-6-methyl-3-(2-quinolinylmethoxy)-4(1H)-pyridazinone also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer progression.
生化和生理效应
1-(4-Fluorophenyl)-6-methyl-3-(2-quinolinylmethoxy)-4(1H)-pyridazinone has been found to exhibit potent anti-inflammatory effects in various in vitro and in vivo studies. It has been shown to reduce the production of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α) in various cell types. 1-(4-Fluorophenyl)-6-methyl-3-(2-quinolinylmethoxy)-4(1H)-pyridazinone has also been found to exhibit antioxidant effects by reducing the production of reactive oxygen species (ROS) and increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
实验室实验的优点和局限性
1-(4-Fluorophenyl)-6-methyl-3-(2-quinolinylmethoxy)-4(1H)-pyridazinone has several advantages for use in scientific research. It is a highly potent and selective inhibitor of COX-2 and NF-κB, making it a valuable tool for studying the role of these enzymes in various biological processes. 1-(4-Fluorophenyl)-6-methyl-3-(2-quinolinylmethoxy)-4(1H)-pyridazinone is also relatively easy to synthesize and has good stability, making it a convenient compound for use in lab experiments.
However, 1-(4-Fluorophenyl)-6-methyl-3-(2-quinolinylmethoxy)-4(1H)-pyridazinone also has some limitations for use in scientific research. It has poor solubility in water, which can limit its use in certain experiments. 1-(4-Fluorophenyl)-6-methyl-3-(2-quinolinylmethoxy)-4(1H)-pyridazinone also has some toxicity at high concentrations, which can limit its use in certain cell types.
未来方向
There are several future directions for research on 1-(4-Fluorophenyl)-6-methyl-3-(2-quinolinylmethoxy)-4(1H)-pyridazinone. One potential application is in the development of new drugs for the treatment of inflammatory diseases and cancer. 1-(4-Fluorophenyl)-6-methyl-3-(2-quinolinylmethoxy)-4(1H)-pyridazinone has shown promising results in preclinical studies, and further research is needed to determine its potential as a therapeutic agent.
Another potential direction for research is in the development of new methods for synthesizing 1-(4-Fluorophenyl)-6-methyl-3-(2-quinolinylmethoxy)-4(1H)-pyridazinone and related compounds. Optimization of the synthesis method could lead to higher yields and purity of the compound, making it more accessible for use in scientific research.
Finally, further research is needed to fully understand the mechanism of action of 1-(4-Fluorophenyl)-6-methyl-3-(2-quinolinylmethoxy)-4(1H)-pyridazinone and its effects on various biological processes. This could lead to the discovery of new targets for drug development and a better understanding of the role of inflammation and oxidative stress in disease progression.
合成方法
The synthesis of 1-(4-Fluorophenyl)-6-methyl-3-(2-quinolinylmethoxy)-4(1H)-pyridazinone involves the reaction of 4-fluoroaniline with 2-quinolinylmethanol in the presence of a base to form the intermediate compound, which is then reacted with methyl isocyanate to produce the final product. The synthesis method has been optimized to ensure high yield and purity of the compound.
科学研究应用
1-(4-Fluorophenyl)-6-methyl-3-(2-quinolinylmethoxy)-4(1H)-pyridazinone has been studied extensively for its potential applications in scientific research. It has been found to exhibit potent anti-inflammatory, antioxidant, and anticancer properties, making it a valuable compound for the development of new drugs.
属性
CAS 编号 |
146824-88-6 |
|---|---|
产品名称 |
1-(4-Fluorophenyl)-6-methyl-3-(2-quinolinylmethoxy)-4(1H)-pyridazinone |
分子式 |
C21H16FN3O2 |
分子量 |
361.4 g/mol |
IUPAC 名称 |
1-(4-fluorophenyl)-6-methyl-3-(quinolin-2-ylmethoxy)pyridazin-4-one |
InChI |
InChI=1S/C21H16FN3O2/c1-14-12-20(26)21(24-25(14)18-10-7-16(22)8-11-18)27-13-17-9-6-15-4-2-3-5-19(15)23-17/h2-12H,13H2,1H3 |
InChI 键 |
JIYCLWVPZDMGIB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C(=NN1C2=CC=C(C=C2)F)OCC3=NC4=CC=CC=C4C=C3 |
规范 SMILES |
CC1=CC(=O)C(=NN1C2=CC=C(C=C2)F)OCC3=NC4=CC=CC=C4C=C3 |
其他 CAS 编号 |
146824-88-6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



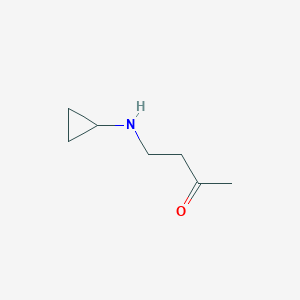
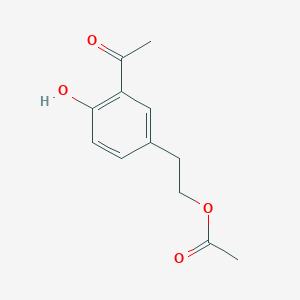
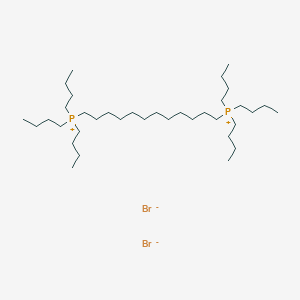
![6,7-Dihydrothieno[3,2-c]pyridine](/img/structure/B124271.png)
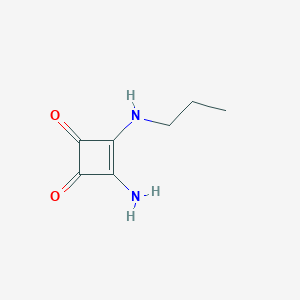
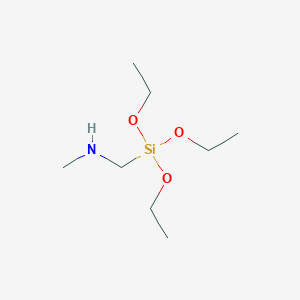
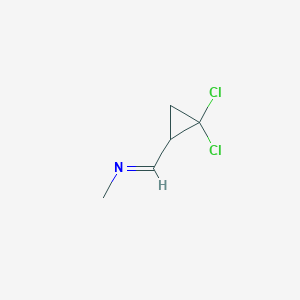
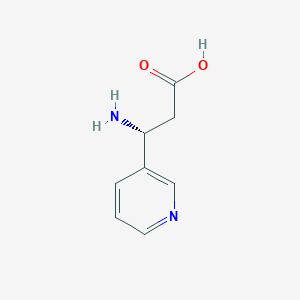
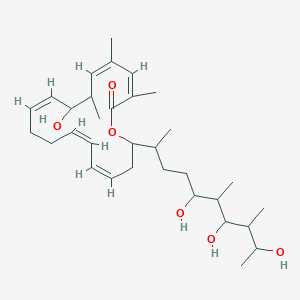
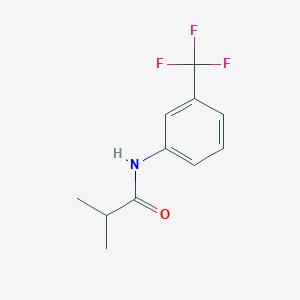
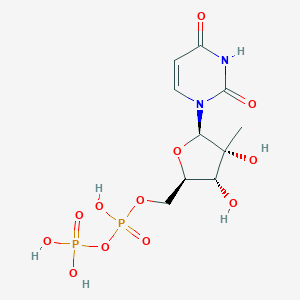
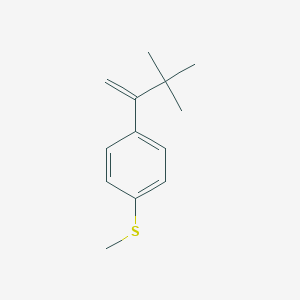
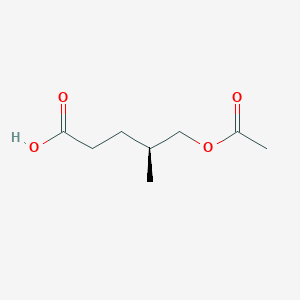
![methyl 1a,6b-dihydro-1H-cyclopropa[b]indole-2-carboxylate](/img/structure/B124296.png)